Cas no 300378-52-3 (N-(5Z)-5-(4-chlorophenyl)methylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl-3-nitrobenzamide)

N-(5Z)-5-(4-chlorophenyl)methylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl-3-nitrobenzamide structure
300378-52-3 structure
Product Name:N-(5Z)-5-(4-chlorophenyl)methylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl-3-nitrobenzamide
CAS No:300378-52-3
MF:C17H10ClN3O4S2
MW:419.861999988556
CID:6227327
PubChem ID:6510414
Update Time:2025-07-01

N-(5Z)-5-(4-chlorophenyl)methylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl-3-nitrobenzamide Chemical and Physical Properties

Names and Identifiers

    • N-(5Z)-5-(4-chlorophenyl)methylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl-3-nitrobenzamide
    • AKOS002196855
    • N-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-nitrobenzamide
    • 300378-52-3
    • F0207-0737
    • (Z)-N-(5-(4-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-3-nitrobenzamide
    • Inchi: 1S/C17H10ClN3O4S2/c18-12-6-4-10(5-7-12)8-14-16(23)20(17(26)27-14)19-15(22)11-2-1-3-13(9-11)21(24)25/h1-9H,(H,19,22)/b14-8-
    • InChI Key: LFACTGPSVPMQGQ-ZSOIEALJSA-N
    • SMILES: ClC1C=CC(=CC=1)/C=C1/C(N(C(=S)S/1)NC(C1C=CC=C(C=1)[N+](=O)[O-])=O)=O

Computed Properties

  • Exact Mass: 418.9801258g/mol
  • Monoisotopic Mass: 418.9801258g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 2
  • Complexity: 674
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.6
  • Topological Polar Surface Area: 153Ų

N-(5Z)-5-(4-chlorophenyl)methylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl-3-nitrobenzamide Pricemore >>

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N-(5Z)-5-(4-chlorophenyl)methylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl-3-nitrobenzamide Related Literature

Additional information on N-(5Z)-5-(4-chlorophenyl)methylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl-3-nitrobenzamide

N-(5Z)-5-(4-Chlorophenyl)methylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl-3-nitrobenzamide (CAS No. 300378-52-3): A Comprehensive Overview

N-(5Z)-5-(4-Chlorophenyl)methylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl-3-nitrobenzamide (CAS No. 300378-52-3) is a complex organic compound with a unique structure and a wide range of potential applications in the pharmaceutical and chemical industries. This compound belongs to the class of thiazolidines and is characterized by its intricate molecular framework, which includes a thiazolidine ring, a nitrobenzamide moiety, and a chlorophenyl substituent. The compound's structure and properties make it an interesting candidate for various research and development activities, particularly in the areas of medicinal chemistry and drug discovery.

The molecular formula of N-(5Z)-5-(4-Chlorophenyl)methylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl-3-nitrobenzamide is C19H14ClN3O4S2, with a molecular weight of approximately 428.89 g/mol. The compound's chemical structure features a thiazolidine ring, which is a five-membered heterocyclic ring containing sulfur and nitrogen atoms. The presence of the nitrobenzamide group and the chlorophenyl substituent imparts specific chemical and biological properties to the molecule, making it a valuable subject of study in various scientific disciplines.

In recent years, significant advancements have been made in understanding the pharmacological properties of N-(5Z)-5-(4-Chlorophenyl)methylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl-3-nitrobenzamide. Research has shown that this compound exhibits potent antimicrobial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis and the inhibition of essential enzymes involved in bacterial metabolism.

Beyond its antimicrobial properties, N-(5Z)-5-(4-Chlorophenyl)methylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl-3-nitrobenzamide has also been investigated for its anti-inflammatory effects. Studies have demonstrated that the compound can effectively reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). These findings suggest that the compound may have potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

The pharmacokinetic profile of N-(5Z)-5-(4-Chlorophenyl)methylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl-3-nitrobenzamide has also been studied in detail. Research has shown that the compound exhibits good oral bioavailability and a favorable pharmacokinetic profile, with a half-life that allows for once-daily dosing in preclinical models. Additionally, the compound has been found to have low toxicity in animal studies, making it a promising candidate for further development as a therapeutic agent.

In terms of synthesis, N-(5Z)-5-(4-Chlorophenyl)methylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-y l - 3 - nitrobenzamide can be prepared through a multi-step process involving the condensation of 4-chlorobenzaldehyde with cysteamine hydrochloride to form the thiazolidine ring, followed by subsequent reactions to introduce the nitrobenzamide moiety. The synthetic route has been optimized to achieve high yields and purity, making it suitable for large-scale production.

The potential applications of N-(5Z)-5-(4-Chlorophenyl)methylidene - 4 - oxo - 2 - sulfanylidene - 1 , 3 - thiazolidin - 3 - yl - 3 - nitrobenzamide are diverse and promising. In addition to its antimicrobial and anti-inflammatory properties, the compound has shown potential as an anticancer agent. Preclinical studies have demonstrated that it can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cellular signaling pathways. These findings suggest that N-(5Z)-5-(4-Chlorophenyl)methylidene - 4 - oxo - 2 - sulfanylidene - 1 , 3 - thiazolidin - 3 - yl - 3 - nitrobenzamide may have therapeutic value in oncology.

To further explore the potential of N-(5Z)-5-(4-Chlorophenyl)methylidene - 4 - oxo - 2 - sulfanylidene - 1 , 3 - thiazolidin - 3 - yl - 3 - nitrobenzamide, ongoing research is focused on optimizing its pharmacological properties through structural modifications and combination therapies. For example, researchers are investigating how changes to the chlorophenyl substituent or the nitrobenzamide moiety can enhance its biological activity or reduce potential side effects. Additionally, efforts are underway to develop novel delivery systems that can improve the bioavailability and target specificity of the compound.

In conclusion, N-(5Z)-5-(4-Chlorophenyl)methylidene - 4 - oxo - 2 - sulfanylidene - 1 , 3 - thiazolidin - yl – nitrobenzamide (CAS No. 300378–52– – ) is a multifaceted compound with significant potential in various areas of pharmaceutical research and development. Its unique chemical structure and diverse biological activities make it an intriguing subject for further investigation. As research continues to advance our understanding of this compound's properties and applications, it holds promise as a valuable tool in addressing unmet medical needs.

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